n-Benzyl-1-(4-fluorophenyl)methanamine
Description
Contextualization within the Landscape of Fluorinated Amine Chemistry
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. mdpi.com In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov Fluorinated amines, in particular, are of great interest because the fluorine atom can modulate the basicity of the amine group, which in turn affects the compound's pharmacokinetic profile. nih.gov The electron-withdrawing nature of fluorine can lower the pKa of the amine, reducing its basicity and potentially leading to improved oral bioavailability and reduced side effects. researchgate.net
n-Benzyl-1-(4-fluorophenyl)methanamine serves as a prime example of a fluorinated amine where the fluorine atom is strategically placed on one of the aromatic rings. This substitution can influence the electronic properties of the entire molecule, impacting its reactivity in subsequent synthetic transformations and the biological activity of its derivatives. mdpi.com
Significance of the this compound Moiety as a Synthetic Intermediate and Target
The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. myskinrecipes.com It is often employed in the development of agents targeting the central nervous system. myskinrecipes.com The benzyl (B1604629) group can act as a protecting group for the amine functionality, which can be removed under specific conditions to reveal the primary amine for further reactions. clockss.org
Historical Development and Evolution of Synthetic Methodologies for Benzylic Amines
The synthesis of benzylic amines has a long history in organic chemistry. Early methods often involved the reaction of benzyl halides with ammonia (B1221849) or primary amines, a process that frequently led to a mixture of primary, secondary, and tertiary amines, making purification challenging.
A significant advancement in the synthesis of secondary amines like this compound is the use of reductive amination. This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. mdma.ch For the synthesis of this compound, this would typically involve the reaction of 4-fluorobenzaldehyde (B137897) with benzylamine (B48309), followed by reduction of the resulting imine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives.
More recent developments have focused on catalytic methods to improve efficiency and selectivity. These include the use of transition metal catalysts, such as those based on nickel, for the N-alkylation of amines with alcohols. nih.govnih.gov These catalytic "borrowing hydrogen" methodologies offer a more atom-economical and environmentally friendly approach to the synthesis of benzylic amines.
A common synthetic route to produce this compound is through the reductive amination of 4-fluorobenzaldehyde with benzylamine. The general reaction is as follows:
4-Fluorobenzaldehyde + Benzylamine → Imine intermediate → this compound
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | 7.37 – 7.31 (m, 6H), 7.26 (t, JH,H = 6.9 Hz, 1H), 7.01 (t, JH,H = 8.7 Hz, 2H), 3.52 (s, 2H), 3.48 (s, 2H), 2.18 (s, 3H) |
| ¹³C{¹H} NMR (126 MHz, CDCl₃) | 141.8, 139.2, 134.3, 129.6, 129.0, 129.0, 128.4, 127.2, 127.2, 127.1, 62.1, 61.3, 42.4 |
Overview of Advanced Research Trajectories for this compound
While specific advanced research trajectories for this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for future investigation. The development of more efficient and stereoselective catalytic methods for the synthesis of unsymmetrical dibenzylamines remains an active area of research. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce byproducts.
Furthermore, the use of this compound and its derivatives as scaffolds for the synthesis of novel bioactive compounds is a promising area of research. Given the prevalence of the fluorinated benzylamine moiety in compounds with central nervous system activity, further exploration of its potential in drug discovery is warranted. myskinrecipes.com This could involve the synthesis of libraries of related compounds for high-throughput screening against various biological targets. The development of new deprotection strategies for the N-benzyl group that are compatible with a wider range of functional groups would also enhance the utility of this compound as a synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSRGKJZKOZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354843 | |
| Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55096-88-3 | |
| Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl[(4-fluorophenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies for N Benzyl 1 4 Fluorophenyl Methanamine and Its Stereoisomers
Reductive Amination Protocols for n-Benzyl-1-(4-fluorophenyl)methanamine
Reductive amination, a cornerstone of amine synthesis, is a prominent method for preparing this compound. This one-pot reaction typically involves the condensation of 4-fluorobenzaldehyde (B137897) with benzylamine (B48309) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Various catalytic systems have been explored to facilitate this transformation efficiently and selectively.
Catalytic Hydrogenation Approaches (e.g., using Pt/C)
Catalytic hydrogenation represents a classic and widely used approach for reductive amination. This method involves the use of a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. The catalyst facilitates both the formation of the imine from 4-fluorobenzaldehyde and benzylamine and its subsequent reduction to this compound. While specific studies detailing the synthesis of this exact compound using Pt/C are not extensively documented in readily available literature, the general applicability of this method to aromatic aldehydes and primary amines is well-established. The reaction conditions, such as hydrogen pressure, temperature, and solvent, are crucial parameters that need to be optimized to achieve high yields and minimize side reactions, such as the reduction of the aromatic rings or debenzylation.
Hydrosilane-Mediated Reductive Aminations
Hydrosilanes have emerged as effective and mild reducing agents for a variety of functional groups, including imines. In the context of synthesizing this compound, a hydrosilane can be employed to reduce the in situ-formed imine from 4-fluorobenzaldehyde and benzylamine. This method often requires a catalyst, such as an indium complex, to activate the hydrosilane. The use of hydrosilanes offers advantages in terms of functional group tolerance and milder reaction conditions compared to some traditional hydrogenation methods. Research has shown that indium-catalyzed reductive amination/cyclization of keto acids with primary amines using a hydrosilane is a viable strategy, suggesting its potential applicability to the synthesis of acyclic amines like this compound. nih.govnii.ac.jpacs.org Theoretical studies on B(C6F5)3/hydrosilane-mediated reductive deamination of primary amines also provide insights into the reactivity of related systems. frontiersin.org
Asymmetric Synthesis of Chiral this compound Derivatives
The development of synthetic routes to enantiomerically pure chiral amines is of significant interest, particularly for applications in pharmaceuticals. Asymmetric synthesis of this compound would yield enantiomers with potentially distinct biological activities.
Enantioselective Reductive Amination with Chiral Catalysts
Asymmetric reductive amination using chiral catalysts is a powerful strategy to produce enantiomerically enriched amines. This approach involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reduction of the prochiral imine intermediate. Chiral rhodium and iridium complexes, in particular, have been extensively studied for this purpose. While specific examples for the enantioselective synthesis of this compound are not readily found in the literature, the general principles of asymmetric reductive amination are well-established. The choice of the chiral ligand is critical for achieving high enantioselectivity, and extensive screening is often required to identify the optimal catalyst for a specific substrate combination.
Biocatalytic Approaches (e.g., Transaminases, Reductive Aminases)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases and reductive aminases are particularly well-suited for this purpose.
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. For the synthesis of chiral this compound, a transaminase could be used to asymmetrically aminate a suitable prochiral ketone precursor. The high stereoselectivity of these enzymes can lead to products with excellent enantiomeric excess. mdpi.comresearchgate.netnih.gov The field of transaminase-mediated biocatalysis is rapidly advancing, with ongoing efforts in enzyme discovery and protein engineering to broaden the substrate scope and improve catalytic efficiency. frontiersin.org
Reductive Aminases (RedAms): Reductive aminases are a class of enzymes that catalyze the reductive amination of carbonyl compounds with amines, utilizing a cofactor such as NADPH. nih.gov These enzymes can be employed for the synthesis of secondary amines by reacting an aldehyde with a primary amine. acs.org The inherent chirality of the enzyme's active site can direct the reaction to produce a single enantiomer of the product. The application of reductive aminases to the synthesis of this compound would involve the direct conversion of 4-fluorobenzaldehyde and benzylamine into the chiral product.
The following table provides a conceptual overview of biocatalytic approaches for the synthesis of chiral amines, which could be applied to the target molecule.
| Biocatalyst | Reaction Type | Substrates | Key Advantage |
| Transaminase | Asymmetric amination | Prochiral ketone + Amine donor | High enantioselectivity |
| Reductive Aminase | Asymmetric reductive amination | 4-Fluorobenzaldehyde + Benzylamine | Direct synthesis of chiral secondary amine |
Asymmetric Deprotonation and Substitution Reactions
The asymmetric synthesis of chiral secondary amines, such as the stereoisomers of this compound, can be approached through asymmetric deprotonation and subsequent substitution reactions. This strategy relies on the use of chiral lithium amide (CLA) bases to enantioselectively deprotonate a prochiral starting material, creating a chiral carbanion that can then react with an electrophile. While direct examples for the synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established for structurally related compounds. sigmaaldrich.com
Chiral amines are widely applied in asymmetric synthesis, for instance, as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.com The success of this method hinges on the ability of the chiral base to selectively abstract one of two enantiotopic protons, leading to the formation of a configurationally stable organolithium intermediate. Subsequent reaction with an electrophile then furnishes the desired chiral product.
For a substrate like N-benzyl-N-(trimethylsilyl)methane, a common precursor in amine synthesis, a chiral lithium amide base could be employed for deprotonation at the benzylic position. The resulting chiral carbanion could then undergo substitution with a suitable electrophile. The stereochemical outcome of the reaction is dictated by the chirality of the base and the reaction conditions.
Another related approach involves the use of chiral auxiliaries. A prochiral amine can be derivatized with a chiral auxiliary, which then directs the stereochemical course of a subsequent substitution reaction. After the desired stereocenter is established, the auxiliary can be cleaved to yield the chiral secondary amine. The Ellman lab, for example, has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure amines from racemic mixtures, theoretically allowing for a 100% yield of a single enantiomer. rsc.org This technique combines the kinetic resolution of a racemic amine, typically through an enzymatic acylation that selectively converts one enantiomer into an amide, with the in-situ racemization of the unreacted, less reactive enantiomer. rsc.orgacs.org
For the synthesis of enantiomerically enriched this compound, a DKR process would involve the selective acylation of one enantiomer by a lipase (B570770), such as Candida antarctica lipase B (CALB), while the remaining enantiomer is continuously racemized by a metal catalyst. acs.org
Several catalytic systems have been developed for the racemization of secondary amines in DKR processes. Palladium-based catalysts, particularly palladium nanoparticles supported on various materials, have shown high activity. For instance, Pd nanoparticles immobilized on aminopropyl-functionalized mesocellular foam (AmP-MCF) have been successfully used for the DKR of primary benzylic amines. acs.org Another effective system employs palladium supported on alkaline earth salts like BaSO₄, which has demonstrated high selectivity in the DKR of chiral aromatic amines. rsc.org
Iridium-based catalysts have also been employed for the chemoenzymatic DKR of secondary amines. researchgate.nethud.ac.uk These catalysts, coupled with an enzymatic acylation step, can achieve high yields and enantiomeric excesses on a large scale. hud.ac.uk More recently, copper-based photocatalysis has been utilized to promote the racemization of both secondary alcohols and amines in a DKR setting, employing a commercially available lipase. acs.org
The general scheme for a DKR of racemic this compound can be depicted as follows:
Racemic this compound is subjected to a lipase and an acyl donor.
The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding amide.
The unreacted S-enantiomer is racemized by a metal catalyst (e.g., Pd or Ir complex) back to the racemic mixture.
This cycle continues until the racemic starting material is fully converted to the single enantiomer of the acylated product.
Subsequent hydrolysis of the amide yields the enantiomerically pure amine.
Below is a table summarizing various catalysts used in the DKR of amines:
| Catalyst System | Enzyme | Substrate Scope | Reference |
| Palladium on alkaline earth salts (e.g., Pd/BaSO₄) | Lipase | Benzylic amines | rsc.org |
| Palladium nanoparticles on AmP-MCF | Novozyme-435 | Primary benzylic amines | acs.org |
| Iridium-based complex | Lipase | Secondary amines | researchgate.nethud.ac.uk |
| Copper-based photocatalyst with disulfide | Candida antarctica lipase B (CALB) | Secondary aromatic and aliphatic amines | acs.org |
Electrochemical Synthesis Methods for this compound and Related Amines
Electrochemical methods offer a green and efficient alternative for the synthesis of amines, operating under mild conditions and often avoiding the need for harsh chemical reagents. researchgate.netrsc.org The synthesis of this compound and related secondary amines can be achieved through several electrochemical routes.
One prominent electrochemical approach is the reduction of imines. researchgate.net The precursor imine, N-(4-fluorobenzylidene)-1-phenylmethanamine, can be synthesized via the condensation of 4-fluorobenzaldehyde and benzylamine. This imine can then be electrochemically reduced at a cathode to yield the desired secondary amine. This method provides a direct and often high-yield pathway to the target molecule.
Another electrochemical strategy involves the reductive amination of an aldehyde with an amine. In 2020, Huang et al. reported the synthesis of secondary amines via an electrochemical reduction reaction of an aldehyde with an amine in an undivided cell at a constant current. rsc.org This one-pot process circumvents the need to pre-form and isolate the imine intermediate.
Furthermore, electrochemical methods can be employed for the coupling of iminiums and cyanoarenes to generate hindered secondary amines. acs.orgresearchgate.net This approach involves the electrochemical generation of radical intermediates that subsequently couple to form the C-N bond. acs.org
The electrochemical synthesis of sulfonamides from the reaction of amines with thiols has also been reported, showcasing the versatility of electrochemistry in forming C-N bonds. rsc.org Additionally, a method for the electrochemical reduction of hydrazines has been developed to prepare primary and secondary amines, involving the cleavage of the N-N bond. acs.org
A summary of electrochemical approaches for secondary amine synthesis is presented in the table below:
| Electrochemical Method | Precursors | Key Features | Reference(s) |
| Imine Reduction | Imine (from aldehyde and amine) | Direct reduction at the cathode | researchgate.net |
| Reductive Amination | Aldehyde and Amine | One-pot synthesis | rsc.org |
| Iminium and Cyanoarene Coupling | Iminium salt and Cyanoarene | Forms hindered amines via radical coupling | acs.orgresearchgate.net |
| Hydrazine (B178648) Reduction | 1,1-disubstituted hydrazines | Cleavage of N-N bond | acs.org |
Multi-component Reaction Pathways Leading to this compound Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rsc.org These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials.
While a specific three-component reaction for the direct synthesis of this compound is not prominently described, related MCRs for the synthesis of similar amine scaffolds have been reported. For instance, a three-component coupling of carbonyl compounds, amines, and methanol (B129727) has been utilized for the tandem synthesis of N-methylated tertiary amines. rsc.org A variation of this approach could potentially be adapted for the synthesis of secondary amines by choosing appropriate reactants and reaction conditions.
A plausible multi-component approach for the synthesis of the this compound scaffold could involve the reaction of 4-fluorobenzaldehyde, benzylamine, and a reducing agent in a one-pot reductive amination process. This can be considered a type of MCR, as it combines the formation of the imine and its subsequent reduction in a single synthetic operation.
Copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and anilines has been reported for the direct assembly of N-arylbenzylamines. nih.gov This reaction proceeds through the addition of an alkyl radical to the styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the amine. nih.gov
The Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, is another versatile method for the synthesis of a variety of amines. organic-chemistry.org A one-pot, catalyst-free synthesis of N-benzyl propargylamines has been achieved through an in-situ formation of an active amine via a Petasis-type reaction, followed by a decarboxylative coupling. organic-chemistry.org
The table below outlines some multi-component strategies applicable to the synthesis of benzylamines:
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Reductive Amination | Aldehyde, Amine, Reducing Agent | Various (e.g., NaBH₄, H₂/Pd) | Secondary Amine | mdma.chorganic-chemistry.org |
| Carboamination of Styrenes | Styrene, Potassium Alkyltrifluoroborate, Amine | Copper catalyst | N-Arylbenzylamine | nih.gov |
| Petasis-type Reaction | Amine, Carbonyl, Organoboronic Acid | Catalyst-free (for some variations) | Substituted Amines | organic-chemistry.org |
Precursor Synthesis and Intermediates (e.g., Imine Formation)
The synthesis of this compound typically proceeds through the formation of an imine intermediate, followed by its reduction. The key precursor is the imine formed from the condensation of 4-fluorobenzaldehyde and benzylamine.
The formation of the imine, N-(4-fluorobenzylidene)-1-phenylmethanamine, is a straightforward condensation reaction. This reaction is often carried out by mixing equimolar amounts of 4-fluorobenzaldehyde and benzylamine in a suitable solvent, such as methanol or ethanol (B145695), and stirring at room temperature. google.com The water formed during the reaction can be removed to drive the equilibrium towards the product, although in many cases, the reaction proceeds to high conversion without the need for water removal. google.com
Once the imine is formed, it can be reduced to the target secondary amine, this compound. A common method for this reduction is catalytic hydrogenation. google.com This involves treating the imine solution with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com The hydrogenation is typically performed at atmospheric pressure and room temperature. google.com
Alternatively, chemical reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for the reduction of imines to secondary amines. mdma.ch
A summary of common conditions for the synthesis of the imine precursor and its reduction is provided in the table below:
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Reference(s) |
| Imine Formation | 4-Fluorobenzaldehyde, Benzylamine | - | Methanol, Ethanol | Room Temperature | google.com |
| Imine Reduction | N-(4-fluorobenzylidene)-1-phenylmethanamine | H₂, Pd/C | Methanol | Room Temperature, Atmospheric Pressure | google.com |
| Imine Reduction | N-(4-fluorobenzylidene)-1-phenylmethanamine | NaBH₄ | Methanol, Ethanol | Room Temperature | mdma.ch |
| One-pot Reductive Amination | 4-Fluorobenzaldehyde, Benzylamine | NaBH(OAc)₃ | Dichloroethane | Room Temperature | organic-chemistry.org |
Elucidation of Reaction Mechanisms Pertaining to N Benzyl 1 4 Fluorophenyl Methanamine Synthesis and Transformations
Mechanistic Pathways of Direct Reductive Amination Leading to n-Benzyl-1-(4-fluorophenyl)methanamine
Direct reductive amination is a highly efficient, one-pot method for synthesizing this compound from 4-fluorobenzaldehyde (B137897) and benzylamine (B48309). wikipedia.orgscienceinfo.com This process avoids the issue of over-alkylation that can occur with direct alkylation methods. scienceinfo.commasterorganicchemistry.com The reaction proceeds through two principal steps under weakly acidic to neutral conditions. wikipedia.orgchemistrysteps.com
Step 1: Imine Formation The reaction initiates with the nucleophilic attack of the primary amine, benzylamine, on the carbonyl carbon of 4-fluorobenzaldehyde. organicchemistrytutor.com This forms a hemiaminal intermediate. wikipedia.org Subsequently, the hemiaminal undergoes dehydration, a reversible step, to form an N-benzyl-1-(4-fluorophenyl)methanimine (an imine) and a water molecule. wikipedia.org The equilibrium of this step is typically shifted towards the imine by removing the water formed. wikipedia.org
Step 2: Reduction The formed imine, or its protonated form, the iminium ion, is then reduced in situ to the final secondary amine product. scienceinfo.com The iminium ion is more electrophilic and readily reduced compared to the initial carbonyl compound. organicchemistrytutor.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.comlibretexts.org NaBH₃CN is advantageous as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which is crucial for the one-pot procedure. masterorganicchemistry.comorganicchemistrytutor.com The hydride from the reducing agent attacks the electrophilic carbon of the C=N bond, yielding this compound. chemistrysteps.com

Detailed Analysis of Electrochemical Oxidation and Reduction Mechanisms Involving Amines
Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants for amine transformations. rsc.orgnih.gov
Electrochemical Oxidation: The electrochemical oxidation of secondary amines like this compound typically proceeds via a sequence of electron and proton transfer steps at an anode. The initial step is often the one-electron oxidation of the nitrogen atom to form a radical cation. nih.gov This is followed by deprotonation at the α-carbon (the carbon attached to both the nitrogen and the phenyl group) to generate a neutral aminyl radical. Further oxidation of this radical leads to the formation of an iminium ion. In the presence of a nucleophile, such as water, this iminium ion can be hydrolyzed to form 4-fluorobenzaldehyde and benzylamine. In non-aqueous, anaerobic conditions, the radical intermediate can undergo coupling reactions. nih.gov For benzylic amines, self-oxidative coupling can occur where the intermediate imine is formed and can be isolated. rsc.orgnih.gov
Electrochemical Reduction: The electrochemical reduction pertinent to the synthesis of this compound would involve the reduction of the corresponding imine intermediate at a cathode. The C=N double bond of the imine is the electroactive group. The mechanism involves the transfer of electrons to the imine, followed by protonation steps. Typically, the process involves a two-electron, two-proton reduction to saturate the double bond and form the amine. The exact pathway can be influenced by the electrode material, solvent, and pH of the electrolyte solution.
| Process | Key Intermediate | Final Product (Example) |
| Oxidation | Amine Radical Cation, Iminium Ion | 4-fluorobenzaldehyde and benzylamine (in aqueous media) |
| Reduction | Imine Anion Radical | This compound |
Catalytic Cycle Investigations in Transition Metal-Mediated Syntheses of this compound
Transition metal catalysts, particularly those based on palladium (Pd) and iridium (Ir), provide powerful methods for reductive amination. wikipedia.orgrsc.org These reactions often proceed under milder conditions than traditional methods. wikipedia.org
Palladium-Catalyzed Mechanism: In a palladium-catalyzed reductive amination, the catalytic cycle typically begins with the formation of a Pd(0) complex. researchgate.net While a detailed mechanism for this specific transformation is not always elucidated, a plausible pathway involves:
Oxidative Addition: The Pd(0) catalyst may not directly react with the aldehyde. Instead, the reaction often proceeds through the pre-formed imine. An alternative "deoxygenative" pathway has been proposed where a palladium hydride (Pd-H) species is involved. nih.gov
Imine Coordination & Insertion: The imine coordinates to the palladium center. This is followed by the insertion of the C=N bond into the Pd-H bond, forming a palladium amido complex.
Reductive Elimination: The cycle is completed by reductive elimination, which releases the this compound product and regenerates the active Pd catalyst. In some systems, the hydroxyl group on Pd(OH)₂ clusters has been shown to be crucial, facilitating both imine generation and its subsequent reduction. nih.gov
Iridium-Catalyzed Mechanism: Iridium complexes are also highly effective for reductive amination, often using hydrogen gas or a hydrogen donor like formic acid. researchgate.netnih.gov The catalytic cycle is proposed to involve:
Formation of Iridium Hydride: The iridium precatalyst reacts with the hydrogen source to form an active iridium hydride (Ir-H) species. nih.gov
Imine Reduction: The pre-formed imine (from 4-fluorobenzaldehyde and benzylamine) is reduced by the Ir-H species. This can occur via an outer-sphere hydride addition to the iminium ion. researchgate.net
Catalyst Regeneration: The product amine is released, and the iridium catalyst is regenerated to continue the cycle. nih.gov DFT studies suggest that additives like Brønsted acids can accelerate imine formation and prevent catalyst inhibition. researchgate.net
Enzymatic Mechanism Studies in Biocatalytic Syntheses
Biocatalysis, using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), offers a highly selective and environmentally benign route to chiral amines. frontiersin.orgnih.gov These enzymes are NAD(P)H-dependent oxidoreductases. rsc.org
Mechanism of Reductive Aminases (RedAms): RedAms are a subclass of IREDs that are particularly efficient at catalyzing the entire one-pot reductive amination process. acs.orgnih.gov The mechanism involves a sequential binding of substrates and cofactors within the enzyme's active site: rsc.org
Cofactor Binding: The reduced cofactor, NADPH, binds to the enzyme.
Substrate Binding: The ketone (4-fluorobenzaldehyde) and then the amine (benzylamine) bind sequentially, forming a quaternary complex. nih.gov
Imine Formation: Within the active site, a conserved acidic residue (e.g., an aspartate) activates the amine for nucleophilic attack on the carbonyl. nih.gov This facilitates the formation of the imine intermediate.
Hydride Transfer: The NADPH cofactor, positioned stereospecifically, transfers a hydride ion to the iminium carbon of the intermediate. researchgate.net
Product Release: The final secondary amine product is released, followed by the oxidized cofactor (NADP⁺). rsc.org
This enzyme-catalyzed process allows for excellent control over stereochemistry, which is a significant advantage in pharmaceutical synthesis. nih.gov
| Enzyme Class | Key Function | Cofactor | Advantage |
| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines. nottingham.ac.uk | NAD(P)H | High enantioselectivity. researchgate.net |
| Reductive Aminases (RedAms) | Catalyzes both imine formation and reduction. acs.org | NAD(P)H | One-pot synthesis, broad substrate scope. nih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive amination primarily with ammonia (B1221849). frontiersin.org | NAD(P)H | Synthesis of primary amines. researchgate.net |
Stereochemical Control Mechanisms in Asymmetric Syntheses
Achieving high enantioselectivity is a critical goal in the synthesis of many biologically active molecules. scienceinfo.comrsc.org For a molecule like this compound, where the benzylic carbon is a prochiral center, asymmetric synthesis can yield a single enantiomer.
Transition Metal Catalysis: In transition metal-catalyzed asymmetric reductive amination, stereocontrol is achieved by using a chiral ligand coordinated to the metal center (e.g., Iridium). researchgate.net The chiral ligand creates a chiral environment around the metal. When the imine substrate coordinates to this chiral complex, it is forced to adopt a specific orientation. The subsequent hydride transfer from the metal to the imine then occurs preferentially on one of the two enantiotopic faces of the C=N bond, leading to the formation of one enantiomer of the amine product in excess. researchgate.net
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs), can also mediate enantioselective reductive aminations. acs.orggoogle.com The mechanism involves the formation of a well-defined hydrogen-bonded transition state. h-its.org
The chiral phosphoric acid acts as a Brønsted acid, protonating the imine to form an iminium ion.
Simultaneously, the conjugate base of the CPA forms an ion pair with the iminium ion.
This chiral ion pair then interacts with a hydride donor (like a Hantzsch ester). The bulky chiral backbone of the phosphoric acid shields one face of the iminium ion, directing the hydride attack to the other, less hindered face. acs.org This controlled orientation in the transition state is the source of the enantioselectivity. acs.orgrsc.org
Biocatalysis: As mentioned previously, enzymes like IREDs and RedAms possess inherently chiral active sites. nih.gov The precise three-dimensional arrangement of amino acid residues in the active site binds the substrates (ketone, amine, and NADPH cofactor) in a highly specific orientation. acs.org This pre-organization ensures that the hydride transfer from NADPH to the imine intermediate occurs from a single direction, resulting in the formation of a single stereoisomer of the product amine with very high enantiomeric excess. frontiersin.orgrsc.org
Advanced Spectroscopic Characterization and Structural Investigations of N Benzyl 1 4 Fluorophenyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Detailed experimental NMR data for n-Benzyl-1-(4-fluorophenyl)methanamine is not available in the searched sources. A complete analysis requires specific chemical shifts (δ), coupling constants (J), and signal multiplicities.
Proton (¹H) NMR Spectral Interpretation for this compound
No specific experimental data found.
Carbon-13 (¹³C) NMR Spectral Interpretation
No specific experimental data found.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Correlation
No experimental data regarding 2D NMR studies for this compound were found in the searched literature.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Structure Correlation
No specific experimental FT-IR data with band assignments for this compound was located.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
While the molecular formula is known, specific experimental mass spectrometry data is required for validation and fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
No experimental HRMS data confirming the exact mass of this compound was found in the searched sources.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermally sensitive molecules, such as this compound. wikipedia.orgnih.gov This method typically imparts minimal energy to the analyte, preserving its molecular integrity and primarily resulting in the formation of a protonated molecular ion, [M+H]⁺, rather than extensive fragmentation. wikipedia.org This characteristic is highly advantageous for unequivocally determining the molecular weight of the compound.
Given the molecular formula C₁₄H₁₄FN for this compound, the calculated monoisotopic mass is 215.111 Da. nih.gov In a typical positive-ion ESI-MS analysis, the most prominent ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 216.118. Depending on the purity of the sample and the solvents used (e.g., presence of sodium salts), it is also possible to observe other adduct ions, such as the sodium adduct [M+Na]⁺.
Table 1: Predicted ESI-MS Ions for this compound
| Ion Species | Formula | Calculated m/z | Notes |
| Protonated Molecule | [C₁₄H₁₄FN + H]⁺ | 216.118 | The most expected and typically most abundant ion in positive mode ESI-MS. |
| Sodium Adduct | [C₁₄H₁₄FN + Na]⁺ | 238.100 | Commonly observed adduct when sodium salts are present in the sample or mobile phase. |
| Potassium Adduct | [C₁₄H₁₄FN + K]⁺ | 254.074 | Less common than the sodium adduct, but possible depending on buffer components. |
Data derived from the compound's molecular formula and the principles of electrospray ionization. nih.gov
The detection of the [M+H]⁺ ion allows for the direct confirmation of the compound's molecular weight. Further structural information can be elucidated by coupling ESI with tandem mass spectrometry (MS/MS), which involves the collision-induced dissociation of the parent ion to generate characteristic fragment ions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation in Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for separating volatile compounds and confirming their identity and purity. PubChem indicates the availability of a GC-MS spectrum for this compound, underscoring its applicability for this compound. nih.gov In a typical GC-MS analysis employing electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint.
The fragmentation pattern of this compound is governed by the stability of the resulting carbocations and radical species. For secondary amines, the most characteristic fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgwhitman.edu This process leads to the formation of stable iminium cations.
Key fragmentation pathways for this compound include:
Molecular Ion (M⁺): The appearance of a peak at m/z 215, corresponding to the intact molecule with one electron removed. The presence of a single nitrogen atom dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule. whitman.edu
Alpha-Cleavage: Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom results in the formation of a 4-fluorobenzyl cation (C₇H₆F⁺), which can rearrange to the more stable 4-fluorotropylium ion, observed at m/z 109. waters.com Conversely, cleavage of the 4-fluorobenzyl group leads to the formation of the benzyl cation (C₇H₇⁺), which rearranges to the tropylium (B1234903) ion, a highly characteristic fragment in the mass spectra of benzyl-containing compounds, appearing at m/z 91. whitman.edu
[M-H]⁺ Ion: Loss of a hydrogen atom, often from the benzylic position, can produce a stable ion at m/z 214.
Table 2: Characteristic GC-MS (EI) Fragments for this compound
| m/z | Ion Structure/Formula | Fragmentation Pathway |
| 215 | [C₁₄H₁₄FN]⁺ | Molecular Ion (M⁺) |
| 214 | [C₁₄H₁₃FN]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 109 | [C₇H₆F]⁺ | 4-Fluorotropylium ion via alpha-cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion via alpha-cleavage |
This table is based on established fragmentation principles for aromatic amines. whitman.eduwaters.comwhitman.edu
By analyzing the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer, GC-MS provides high confidence in the identification of this compound and allows for the assessment of its purity in crude reaction mixtures or final products.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation of this compound and its Derivatives
While the specific crystal structure of this compound is not detailed in the reviewed literature, crystallographic studies on related derivatives provide significant insight into the structural possibilities and intermolecular interactions that govern crystal packing. For instance, analyses of complex benzimidazole (B57391) and carbohydrazide (B1668358) derivatives reveal how molecular frameworks are stabilized in the solid state. researchgate.netmdpi.com
In a study of N,N′-bis(methoxybenzamidothiocarbonyl) hydrazines, X-ray analysis showed that the molecules adopt specific geometries (e.g., triclinic or monoclinic crystal systems) and that intermolecular hydrogen bonds are crucial in defining the crystal lattice. scispace.com Similarly, a structural analysis of various benzimidazole derivatives highlighted the importance of C—H···N and C—H···F hydrogen bonds, as well as π-π stacking interactions, in creating a stable three-dimensional architecture. researchgate.net
For a molecule like this compound, a crystallographic analysis would precisely define the dihedral angles between the two aromatic rings and the conformation around the central amine linkage. It would also reveal how intermolecular forces, such as N—H···F or C—H···π interactions, dictate the packing of molecules in the crystal.
Table 3: Representative Crystallographic Data for a Derivative Compound
This table presents data for a related class of compounds to illustrate the type of information obtained from X-ray crystallography.
| Parameter | N,N'-bis(2-methoxy-benzamidothiocarbonyl) hydrazine (B178648) scispace.com | N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine scispace.com |
| Chemical Formula | C₁₈H₁₈N₄O₄S₂ | C₁₈H₁₈N₄O₄S₂ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Key Interactions | Hydrogen Bonds | Hydrogen Bonds |
| Molecular Geometry | Centrosymmetric | Centrosymmetric |
This information on derivatives demonstrates the power of X-ray crystallography to elucidate detailed solid-state structures, which is directly applicable to the study of this compound and its analogues.
Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature
While computational chemistry is a powerful tool for predicting molecular behavior, its application to every known compound is not exhaustive. The scientific community prioritizes research based on various factors, including potential applications, synthesis of novel materials, and drug development. It appears that this compound has not yet been a focus of detailed theoretical investigation.
As a result, specific data and discussions pertaining to the following areas of computational analysis for this compound are not available:
Computational Chemistry and Theoretical Studies on N Benzyl 1 4 Fluorophenyl Methanamine
Derivatization and Chemical Transformations of N Benzyl 1 4 Fluorophenyl Methanamine
Functionalization at the Amine Nitrogen and Related Nitrogen-Containing Compounds
The secondary amine nitrogen in n-Benzyl-1-(4-fluorophenyl)methanamine is a key site for functionalization. Standard reactions such as acylation and alkylation can be employed to introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with alkyl halides can introduce new alkyl groups. magritek.com These transformations are fundamental in the synthesis of diverse nitrogen-containing compounds. ekb.eg
The synthesis of related nitrogen-containing compounds often involves the use of precursors like 4-fluorobenzylamine. This primary amine can be used to build more complex structures, including this compound itself, through reactions such as reductive amination with benzaldehyde.
Table 1: Examples of Functionalization Reactions at the Amine Nitrogen
| Reaction Type | Reagents | Product Class |
| Acylation | Acetyl chloride, Triethylamine | N-acetyl-n-Benzyl-1-(4-fluorophenyl)methanamine |
| Alkylation | Methyl iodide, Potassium carbonate | N-methyl-n-Benzyl-1-(4-fluorophenyl)methanamine |
| Reductive Amination | Benzaldehyde, Sodium borohydride (B1222165) | This compound |
Regioselective Transformations on the Aromatic Rings of this compound
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution. The benzyl (B1604629) group is generally activating and ortho-, para-directing, while the 4-fluorophenyl group is deactivated by the inductive effect of the fluorine atom, which is also an ortho-, para-director. uci.eduyoutube.com
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur preferentially on the more activated benzyl ring. However, by carefully selecting reagents and reaction conditions, regioselective functionalization of the 4-fluorophenyl ring may be achievable. The fluorine substituent directs incoming electrophiles to the positions ortho to it (positions 3 and 5). rsc.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Activating/Deactivating Effect | Directing Effect | Predicted Major Product(s) for Nitration |
| Benzyl Ring | Activating (Alkyl group) | Ortho, Para | 2-nitro- and 4-nitro- substituted products |
| 4-Fluorophenyl Ring | Deactivating (Halogen) | Ortho, Para | 3-nitro- substituted product |
C-N Bond Cleavage and Formation in Complex Synthetic Sequences
The cleavage and formation of the C-N bonds in this compound are important steps in various synthetic sequences. The benzyl group is a common protecting group for amines, and its removal (debenzylation) is a frequently employed transformation. clockss.org This can be achieved through various methods, including catalytic hydrogenation or treatment with strong acids. researchgate.net Recent advancements have explored electrochemical methods for the selective oxidative cleavage of benzyl C-N bonds. researchgate.netresearchgate.netmdpi.com Photochemical methods have also been investigated for the cleavage of benzylic C-N bonds to release amines. researchgate.net
Conversely, the formation of the C-N bonds through reactions like reductive amination of 4-fluorobenzaldehyde (B137897) with benzylamine (B48309) is a key step in the synthesis of the parent compound and its analogs. dntb.gov.ua These bond-forming and bond-breaking strategies provide access to a wide range of primary and secondary amines that are valuable intermediates in organic synthesis.
Coordination Chemistry and Formation of Metal Complexes (e.g., Platinum(IV) Complexes)
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The synthesis and characterization of platinum(IV) complexes with various amine ligands have been reported, highlighting the ability of such compounds to form stable metal complexes. nih.govrsc.orgresearchgate.net
While specific studies on the coordination of this compound to platinum(IV) are not extensively detailed in the provided context, the general principles of coordination chemistry suggest that it could act as a monodentate or potentially a bidentate ligand if other coordinating groups are present on the aromatic rings. The formation of such complexes can lead to new materials with interesting catalytic or biological properties.
Derivatization for Enhanced Chromatographic Analysis
For the purpose of chromatographic analysis, particularly for chiral separations or to improve detection limits, derivatization of this compound may be necessary. The secondary amine can be reacted with chiral derivatizing agents to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC or GC.
Common derivatizing agents for amines include acid chlorides, isocyanates, and isothiocyanates. For example, reaction with a chiral acid chloride would produce a pair of diastereomeric amides, allowing for the determination of the enantiomeric purity of the original amine. This approach is widely used in the analysis of chiral amines.
Catalytic Applications of N Benzyl 1 4 Fluorophenyl Methanamine and Its Analogs in Organic Synthesis
Role as a Chiral Building Block or Ligand Precursor in Asymmetric Catalysis
Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. While direct applications of n-benzyl-1-(4-fluorophenyl)methanamine as a chiral building block or ligand precursor in asymmetric catalysis are not extensively documented in dedicated studies, its structure is analogous to other chiral amines that have been successfully employed in this context. The presence of a stereocenter and the amine functionality makes it a valuable candidate for the synthesis of chiral ligands for transition-metal-catalyzed reactions or as a chiral auxiliary.
The general approach involves the derivatization of the amine to introduce coordinating groups, thereby transforming it into a ligand that can create a chiral environment around a metal center. This, in turn, can induce enantioselectivity in a variety of reactions, such as hydrogenations, C-C bond formations, and hydrosilylations. For instance, chiral N-benzylic heterocycles, a class of compounds that could potentially be synthesized from precursors like this compound, are valuable motifs in pharmaceuticals and can be accessed through asymmetric cross-coupling reactions. mdpi.com
The synthesis of N-N axially chiral compounds, a growing area in asymmetric catalysis, has been achieved through organocatalytic atroposelective N-acylation. nih.govrsc.org This highlights the potential for chiral amines to act as nucleophiles in reactions that establish axial chirality. Furthermore, the development of chiral interlocking auxiliary strategies for the synthesis of mechanically planar chiral rotaxanes underscores the innovative ways in which chiral building blocks can be employed to control complex stereochemistry. aladdin-e.com
While specific examples are pending, the structural analogy of this compound to known chiral amines suggests its potential utility in the development of novel asymmetric catalytic systems.
Participation in Metal-Catalyzed Coupling and Functionalization Reactions (e.g., C-H Arylation)
The presence of benzylic C-H bonds in this compound and its analogs makes them suitable substrates for metal-catalyzed C-H activation and functionalization reactions. These reactions offer a direct and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis. For instance, the palladium-catalyzed para-selective C-H olefination and acetoxylation of benzylamines have been achieved using a functionalized benzoyl template, demonstrating the feasibility of remote C-H activation in such systems. nih.gov While ortho-directing groups are more common, this work showcases the potential for functionalization at other positions. Additionally, free amine-directed Ru(II)-catalyzed redox-neutral [4+2] C-H activation/annulation of benzylamines with sulfoxonium ylides provides a route to isoquinolines, highlighting the utility of the inherent amine functionality as a directing group. rsc.org
Palladium-catalyzed cross-coupling reactions are also relevant to the functionalization of this compound analogs. Heck-type reactions of benzyl (B1604629) chlorides with simple olefins, catalyzed by nickel, have been reported to produce functionalized allylbenzene (B44316) derivatives. researchgate.net Similarly, palladium-catalyzed Heck alkynylation of benzyl chlorides provides a route to a range of functionalized terminal alkynes and substituted benzyl chlorides. researchgate.net The palladium-catalyzed cross-coupling of benzyltitanium(IV) reagents with aryl fluorides is another example of the formation of diarylmethanes, a common structural motif. nih.gov
Although direct studies on this compound are limited, the reactivity of analogous benzylamines and benzyl halides in metal-catalyzed coupling and functionalization reactions suggests that it could be a valuable substrate for similar transformations.
| Reaction Type | Catalyst/Reagents | Substrate Analog | Product Type | Reference |
| para-Selective C-H Olefination | Palladium | Benzylamines | para-Olefinated Benzylamines | nih.gov |
| C-H Annulation | Ru(II) | Primary Benzylamines | Isoquinolines | rsc.org |
| Heck-Type Reaction | Nickel | Benzyl Chlorides | Allylbenzene Derivatives | researchgate.net |
| Heck Alkynylation | Palladium | Benzyl Chlorides | Functionalized Alkynes | researchgate.net |
| Cross-Coupling | Palladium | Benzyltitanium(IV) Reagents | Diarylmethanes | nih.gov |
Biocatalytic Transformations Utilizing Amine Scaffolds
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and transaminases are particularly useful for the transformation of amines. While specific biocatalytic transformations of this compound have not been detailed, the principles of enzymatic reactions on analogous amine scaffolds are well-established.
One of the most prominent biocatalytic applications for chiral amines is enzymatic kinetic resolution. This process utilizes an enzyme to selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly employed for this purpose. For example, the dynamic kinetic resolution of primary benzylamines has been achieved using a combination of a palladium nanocatalyst for in situ racemization and a thermostable lipase (B570770) (Novozym 435) for enantioselective acetylation. mdpi.com This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
The kinetic resolution of various racemic alcohols and esters using lipases has been extensively studied, demonstrating the broad applicability of these enzymes. rsc.orgtdl.orgtudelft.nlrsc.org Given that this compound is a secondary amine, it could potentially undergo enzymatic N-acylation in a kinetic resolution process.
The following table summarizes the key aspects of enzymatic kinetic resolution of amines, which is a highly probable biocatalytic application for this compound.
| Enzyme | Reaction Type | Acyl Donor | Substrate Analog | Outcome | Reference |
| Novozym 435 (Lipase) | Dynamic Kinetic Resolution | Not specified | 1-Methylbenzylamine | Enantiopure acetylated amine | mdpi.com |
| Amano Lipase PS-C II | Kinetic Resolution | Isopropenyl acetate | Racemic alcohol | Enantiopure (R)-alcohol | rsc.org |
| Lecitase™ Ultra | Kinetic Resolution | Acyl esters | 4-Arylbut-3-en-2-yl esters | Enantiopure alcohols and esters | tudelft.nl |
Photocatalytic Oxidation and Related Reactions Involving Amine Substrates
Photocatalysis has emerged as a powerful and sustainable method for organic synthesis, and the oxidation of amines is a well-studied transformation in this field. Secondary benzylamines, such as this compound, can be selectively oxidized to the corresponding imines under photocatalytic conditions. This transformation is significant as imines are valuable intermediates in the synthesis of various nitrogen-containing compounds.
The photocatalytic oxidation of benzylamines typically proceeds via an oxidative coupling mechanism. Various photocatalysts have been employed for this reaction, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and fullerene derivatives. For instance, a 2D-2D MoS2/FP-BTA heterojunction catalyst has been shown to be effective for the sunlight-induced oxidative coupling of benzylamines to N-benzylidene benzylamines with high yields. nih.gov Similarly, a hydrophilic covalent organic framework has been utilized for the photocatalytic oxidation of benzylamine (B48309) in water.
Fullerene C70 has been used as a photocatalyst for the oxidation of secondary benzylamines to imines. mdpi.com Mechanistic studies suggest the involvement of reactive oxygen species such as singlet oxygen (¹O₂) and superoxide (B77818) radical anion (O₂•⁻) in the oxidation process. The reaction is generally clean, with simple workup procedures.
The proposed mechanism for the photocatalytic oxidation of benzylamines often involves the generation of a carbocationic species via hole-mediated oxidation of the amine. This intermediate can then react further to form the imine product. The use of CO₂ as a reaction medium has been shown to accelerate the photocatalytic oxidative coupling of benzylamines by forming a more efficient electron donor, benzylcarbamic acid. nih.gov
The following table summarizes different photocatalytic systems used for the oxidation of benzylamines.
| Photocatalyst | Reaction Conditions | Substrate | Product | Key Findings | Reference |
| Pt/PCN-777 (MOF) | Light irradiation | para-Substituted benzylamines | N-benzylbenzaldimine | Coupled with H₂ production | |
| MoS₂/FP-BTA (COF) | Sunlight | Benzylamine derivatives | N-benzylidene benzylamines | High yields (92%) | nih.gov |
| C70 (Fullerene) | Visible light | Secondary benzylamines | Imines | Involvement of ¹O₂ and O₂•⁻ | mdpi.com |
| Potassium poly(heptazine imide) | Visible light, CO₂ | Benzylamines | Imines | CO₂ accelerates the reaction | nih.gov |
| Hydrophilic COF | Ambient conditions, water | Benzylamine | Imine | Environmentally benign |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Benzyl-1-(4-fluorophenyl)methanamine, and how are reaction conditions optimized?
- Methodology : Reductive amination is a common approach. For example, benzaldehyde and (4-fluorophenyl)methanamine can be reacted under hydrogen gas with a Pd/NiO catalyst (1.1 wt%) at 25°C for 10 hours, yielding 90% isolated product after purification . Alternative methods include imine formation followed by NaBH₄ reduction, as described for structurally similar amines . Optimization involves adjusting catalyst loading, temperature, and reaction time to maximize yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structure. For example, aromatic protons appear at δ 7.35–7.23 (multiplet) and δ 6.87–6.85 (doublet) in CDCl₃ .
- Purity Assessment : Use HPLC or LC-MS to verify ≥98% purity, as required for biological studies .
- Physical Properties : Measure boiling point (e.g., 183°C for related fluorobenzylamines) and refractive index (n²⁰/D 1.512) .
Q. What are the storage and handling precautions for this compound?
- Methodology : Store sealed in dry conditions at 2–8°C to prevent degradation . Use PPE (gloves, goggles) due to its hazard profile (GHS Category 8, H314: causes severe skin burns) . Work in a fume hood to avoid inhalation or skin contact.
Q. How can researchers address discrepancies in reported purity vs. observed bioactivity?
- Methodology : Reanalyze purity via orthogonal methods (e.g., NMR alongside HPLC) to detect undetected impurities . If bioactivity conflicts persist, evaluate stereochemical purity (e.g., enantiomer separation) or test for metabolite interference .
Advanced Research Questions
Q. How can catalytic systems be optimized for scalable synthesis of this compound?
- Methodology : Screen heterogeneous catalysts (e.g., Pd/NiO, Pt/C) under varying H₂ pressures and solvent systems (e.g., DCM vs. MeOH). Compare turnover frequency (TOF) and catalyst recyclability. For example, Pd/NiO achieves 90% yield at ambient temperature , but Pt/C may offer better stability for large-scale reactions.
Q. What strategies are effective in elucidating the mechanism of action in biological studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting the fluorophenyl or benzyl groups) and test inhibitory activity against targets like HIV-1 reverse transcriptase .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes or receptors .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodology : Reproduce synthesis under controlled conditions and compare NMR/CD spectra with literature. For example, conflicting optical rotations ([α]D values) in similar compounds were resolved by verifying enantiomeric excess via chiral HPLC .
Q. What computational tools aid in predicting the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
